molecular formula C9H14O3 B047673 Isoboonein CAS No. 99946-04-0

Isoboonein

Cat. No. B047673
CAS RN: 99946-04-0
M. Wt: 170.21 g/mol
InChI Key: DPDXVBIWZBJGSX-XUTVFYLZSA-N
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Description

Isoboonein is a naturally occurring compound found in the roots of a variety of plants, including the Isoboonea plant family. It is a polyphenol compound with a variety of potential medicinal applications. The focus of

Scientific Research Applications

  • Cardiovascular Health and Obesity : Isoflavone supplementation combined with exercise has been shown to significantly improve body composition parameters influencing cardiovascular disease risk in postmenopausal women (Aubertin-Leheudre et al., 2007). Another study found that isoflavone treatment for 12 weeks reduced serum high-sensitivity C-reactive protein and improved brachial flow-mediated dilatation in patients with atherosclerosis (Chan et al., 2008).

  • Metabolic Health : Isoflavones, including isoboonein, have been noted for their robust antioxidant and anti-inflammatory properties, which are important in ameliorating metabolic complications like hyperglycemia, hyperlipidemia, and insulin resistance (Ziqubu et al., 2020).

  • Bone Health : Isoflavones have a potentially protective effect on the lumbar spine in women by attenuating bone loss (Atkinson et al., 2004).

  • Menopausal Symptoms : Isoflavones reduce hot flashes, attenuate bone mineral density loss, improve systolic blood pressure during early menopause, and improve glycemic control (Chen et al., 2019).

  • Cognitive Function : Isoflavone supplementation has a favorable effect on cognitive function, particularly verbal memory, in postmenopausal women (Kritz-Silverstein et al., 2003).

  • Cancer and Inflammatory Conditions : Genistein, a type of isoflavone, has potential beneficial effects on cancer due to its apoptotic induction, cell cycle arrest, antiangiogenic, antimetastatic, and anti-inflammatory effects (Tuli et al., 2019).

Mechanism of Action

The mechanism of action of Isoboonein is currently not well-studied. More research is needed to understand how this compound interacts with biological systems and exerts its antitumor and antibacterial effects .

Safety and Hazards

When handling Isoboonein, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

The future directions for Isoboonein research could involve further exploration of its antitumor and antibacterial properties . Additionally, more research is needed to understand its mechanism of action and potential applications in medicine . The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDXVBIWZBJGSX-XUTVFYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447591
Record name isoboonein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99946-04-0
Record name isoboonein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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